

Spectroscopic Characterization of Methyl 5-Oxazolecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-oxazolecarboxylate

Cat. No.: B055535

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Introduction

Methyl 5-oxazolecarboxylate (CAS No. 121432-12-0) is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of the methyl ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its application in synthesis and drug development. This guide provides an in-depth overview of the spectroscopic properties of **Methyl 5-oxazolecarboxylate**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted data are presented to facilitate its identification and use in a research setting.

Compound Details:

- IUPAC Name: Methyl 1,3-oxazole-5-carboxylate
- Molecular Formula: $C_5H_5NO_3$
- Molecular Weight: 127.10 g/mol
- CAS Number: 121432-12-0

Summary of Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Methyl 5-oxazolecarboxylate** based on analyses of the parent oxazole heterocycle and related substituted analogs[1][2][3].

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	Singlet (s)	1H	H-2
~7.95	Singlet (s)	1H	H-4

| ~3.90 | Singlet (s) | 3H | $-\text{OCH}_3$ |

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~162.0	C=O (Ester)
~152.5	C-2
~141.0	C-5
~128.0	C-4

| ~52.5 | $-\text{OCH}_3$ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3130	Medium	C-H Stretch	Aromatic (Oxazole Ring)
~2960	Medium	C-H Stretch	Aliphatic (-OCH ₃)
~1735	Strong	C=O Stretch	Ester Carbonyl
~1590	Medium-Strong	C=N Stretch	Oxazole Ring
~1500	Medium	C=C Stretch	Oxazole Ring
~1250	Strong	C-O Stretch	Ester (Asymmetric)

| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z (Mass/Charge Ratio)	Ion	Description
127	[M] ^{+•}	Molecular Ion
96	[M - OCH ₃] ⁺	Loss of a methoxy radical
69	[M - COOCH ₃] ⁺	Loss of a methoxycarbonyl radical

| 68 | [C₃H₂NO]⁺ | Fragmentation of the oxazole ring |

Detailed Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The NMR spectra provide the primary evidence for the molecular structure.

- ¹H NMR: The spectrum is expected to be simple, showing three singlets. The two protons on the oxazole ring, H-2 and H-4, are not adjacent and therefore appear as sharp singlets.

Based on the data for the parent oxazole, H-2 is the most deshielded proton due to its position between two heteroatoms, appearing around 8.15 ppm[4]. The H-4 proton is expected around 7.95 ppm. The three protons of the methyl ester group are chemically equivalent and will produce a singlet further upfield, typically around 3.90 ppm.

- ^{13}C NMR: The spectrum should display five distinct carbon signals. The ester carbonyl carbon is the most deshielded, predicted to be around 162.0 ppm. The C-2 carbon of the oxazole ring is also significantly deshielded (~152.5 ppm) due to its proximity to both oxygen and nitrogen[1]. The C-5 carbon, being attached to the electron-withdrawing ester group, is predicted at ~141.0 ppm. The C-4 carbon should appear around 128.0 ppm[1]. Finally, the methyl ester carbon ($-\text{OCH}_3$) will be the most shielded, appearing around 52.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

- C=O Stretch: The most prominent peak will be the strong absorbance from the ester carbonyl ($\text{C}=\text{O}$) stretch, expected around 1735 cm^{-1} [2].
- Oxazole Ring Stretches: The aromatic $\text{C}=\text{N}$ and $\text{C}=\text{C}$ stretching vibrations of the oxazole ring will appear in the $1500\text{-}1600\text{ cm}^{-1}$ region[5].
- C-O Stretches: Strong, characteristic bands for the asymmetric and symmetric C-O stretching of the ester group will be visible in the $1100\text{-}1300\text{ cm}^{-1}$ range[3].
- C-H Stretches: Aromatic C-H stretching from the oxazole ring protons is expected just above 3000 cm^{-1} , while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm^{-1} [6].

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

- Molecular Ion Peak: The molecular ion peak ($[\text{M}]^{+\bullet}$) should be observed at an m/z of 127, corresponding to the molecular weight of the compound.

- **Fragmentation Pattern:** The primary fragmentation pathway is the cleavage of the ester group. A significant peak at m/z 96 results from the loss of the methoxy radical ($\bullet\text{OCH}_3$). Another key fragment at m/z 69 corresponds to the loss of the entire methoxycarbonyl radical ($\bullet\text{COOCH}_3$), leaving the charged oxazole ring^{[7][8]}. Further fragmentation of the oxazole ring can also occur.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Methyl 5-oxazolecarboxylate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.

FT-IR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet Method):** Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture

thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press[9][10].

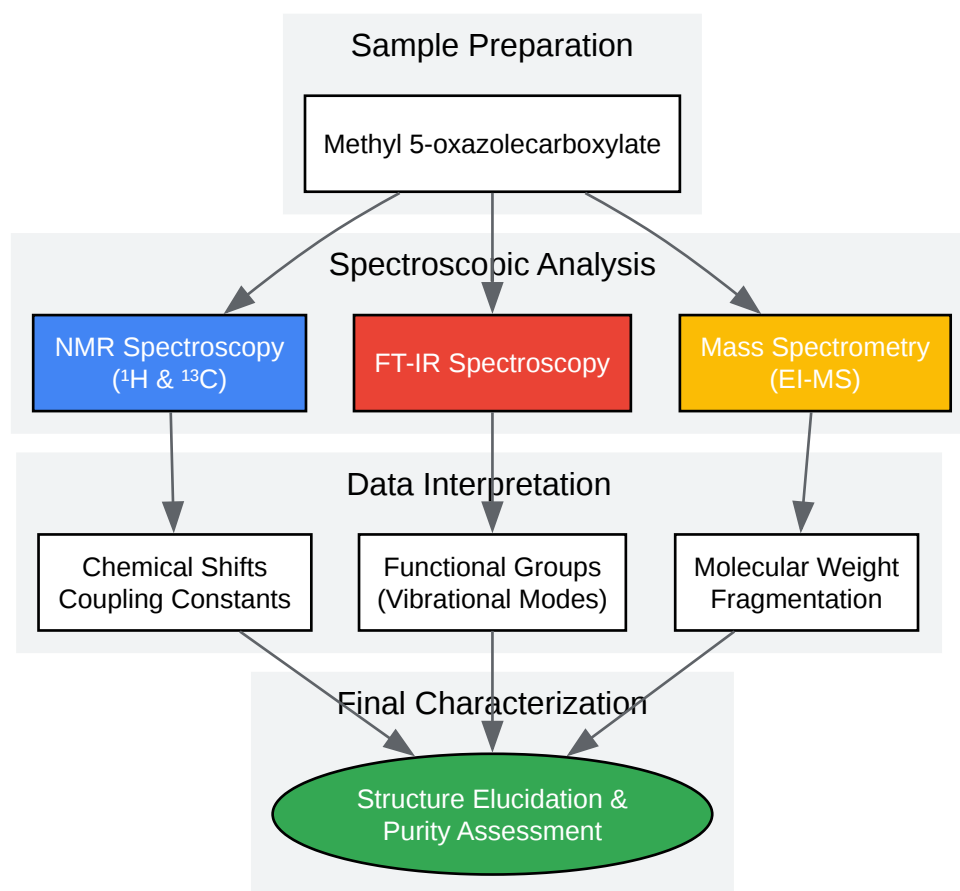
- **Background Spectrum:** Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor[11].
- **Sample Spectrum Acquisition:** Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- **Data Analysis:** Analyze the resulting spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹), to identify the characteristic absorption bands[12].

Mass Spectrometry Protocol (Electron Impact)

- **Sample Introduction:** Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) interface[13].
- **Ionization:** In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a positively charged radical cation ([M]^{+•})[14][15].
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z)[16][17].
- **Detection:** An electron multiplier detector records the abundance of ions at each m/z value.
- **Data Interpretation:** The resulting mass spectrum plots relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

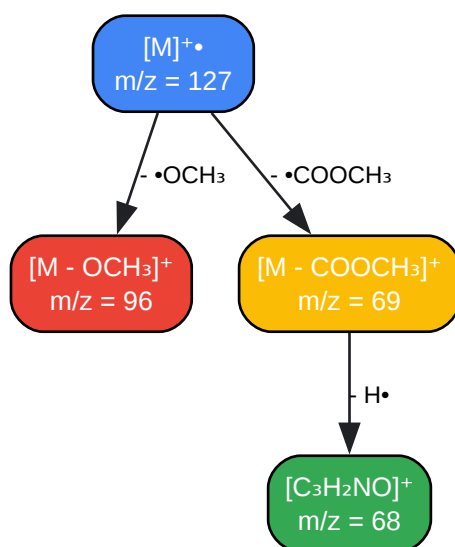
Diagram of the Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway



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Caption: Key fragmentation steps for **Methyl 5-oxazolecarboxylate** in EI-MS.

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